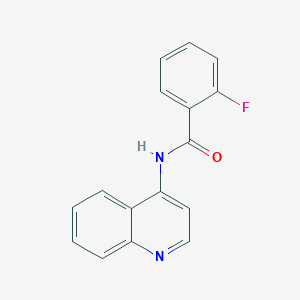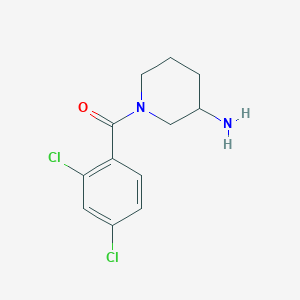![molecular formula C19H17ClF3N3OS B12495417 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495417.png)
2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un grupo trifluorometil y una porción de benzamida
Métodos De Preparación
La síntesis de 2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida normalmente implica múltiples pasos. Una ruta sintética común comienza con la reacción de cloruro de 2-clorobenzoílo con 2-(pirrolidin-1-il)-5-(trifluorometil)anilina en presencia de una base como la trietilamina. La reacción procede a través de una sustitución nucleofílica, formando el derivado de benzamida deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que resulta en la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares a 2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida incluyen:
2-cloro-N-{[2-(pirrolidin-1-il)fenil]carbamotioil}benzamida: Carece del grupo trifluorometil, lo que puede afectar su actividad biológica y sus propiedades químicas.
2-cloro-N-{[2-(pirrolidin-1-il)-5-metilfenil]carbamotioil}benzamida: Contiene un grupo metil en lugar de un grupo trifluorometil, lo que lleva a diferentes efectos estéricos y electrónicos.
2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamoil}benzamida: Estructura similar pero con un grupo carbamoil en lugar de un grupo carbamotioil, lo que puede influir en su reactividad e interacciones.
La singularidad de 2-cloro-N-{[2-(pirrolidin-1-il)-5-(trifluorometil)fenil]carbamotioil}benzamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C19H17ClF3N3OS |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
2-chloro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H17ClF3N3OS/c20-14-6-2-1-5-13(14)17(27)25-18(28)24-15-11-12(19(21,22)23)7-8-16(15)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10H2,(H2,24,25,27,28) |
Clave InChI |
JLNVQLFWEYSGHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495342.png)

![N-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495364.png)
![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
![6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B12495381.png)
![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12495394.png)
![3-hydroxy-4-(3-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495398.png)
![2-Furancarboxylic acid, 2-[[3-nitro-4-[[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio]phenyl]methylene]hydrazide](/img/structure/B12495403.png)
![Ethyl 4,5-dimethyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495405.png)
![Methyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495410.png)
![3-[4-(ethoxycarbonyl)phenoxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B12495415.png)
